Kuraridinol

Description

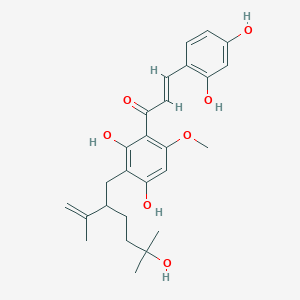

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-6-methoxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H32O7/c1-15(2)17(10-11-26(3,4)32)12-19-22(30)14-23(33-5)24(25(19)31)20(28)9-7-16-6-8-18(27)13-21(16)29/h6-9,13-14,17,27,29-32H,1,10-12H2,2-5H3/b9-7+ |

InChI Key |

YXLKVASXUULQJH-VQHVLOKHSA-N |

SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Isomeric SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Synonyms |

kuraridinol |

Origin of Product |

United States |

Isolation and Purification Methodologies of Kuraridinol from Botanical Sources

Extraction Techniques from Sophora flavescens and Related Plant Species

The primary botanical source for kuraridinol is Sophora flavescens, a plant species with a long history in traditional medicine. mdpi.comnih.gov The initial and critical step in obtaining this compound is the extraction from the plant material, typically the dried roots. mdpi.comasianpubs.org

A common approach involves the maceration and extraction of the dried, powdered roots of Sophora flavescens with organic solvents. mdpi.comnih.gov Methanol and ethanol (B145695) are frequently employed for this purpose. mdpi.comnih.govresearchgate.net For instance, one method describes extracting dried S. flavescens roots with 95% methanol. nih.gov Another detailed procedure involves soaking the dried powder of S. flavescens in 95% and subsequently 75% ethanol for an extended period. mdpi.com

Following the initial extraction, the crude extract is typically subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The concentrated extract is often suspended in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. mdpi.com The ethyl acetate fraction is often enriched with flavonoids, including this compound. mdpi.comacs.org

Advanced extraction techniques are also being explored to enhance efficiency. Ultrasonic-assisted extraction (UAE) has been investigated for the extraction of related flavonoids from Sophora flavescens, demonstrating the potential for reduced extraction times and improved yields compared to conventional methods. asianpubs.orgresearchgate.netnih.gov

Chromatographic Separation Strategies for Isolation and Enrichment

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of phytochemicals.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. mdpi.comresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comresearchgate.net

For preparative and semi-preparative HPLC, the goal is to isolate a sufficient quantity of the pure compound. mdpi.comthermofisher.com This often involves the use of larger columns and higher flow rates compared to analytical HPLC. thermofisher.com The mobile phase typically consists of a gradient mixture of solvents, such as water and acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape. researchgate.netresearchgate.net The separation is monitored using a UV detector, as flavonoids like this compound exhibit strong UV absorbance. mdpi.com

The selection of the appropriate HPLC method—analytical, semi-preparative, or preparative—depends on the desired scale of purification, with each offering a balance between resolution and sample loading capacity. thermofisher.com

Table 1: Example of an HPLC System for Flavonoid Analysis

| Parameter | Specification |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% acetic acid |

| Detection | UV detector |

| Flow Rate | Variable, dependent on analytical or preparative scale |

This table provides a generalized example of an HPLC setup for flavonoid separation. Specific conditions can be optimized for this compound isolation.

Countercurrent Chromatography and Other Advanced Preparative Techniques

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes. uni-hohenheim.dewikipedia.org This method relies on the differential partitioning of compounds between two immiscible liquid phases. uni-hohenheim.demdpi.com CCC is particularly advantageous for the preparative-scale isolation of natural products due to its high sample loading capacity and the ability to achieve high purity. mdpi.comaocs.org

The process involves selecting a suitable biphasic solvent system, where one phase acts as the stationary phase and the other as the mobile phase. wikipedia.orgaocs.org The instrument, often a planetary centrifuge, retains the stationary phase while the mobile phase is pumped through, enabling the separation of compounds based on their partition coefficients. uni-hohenheim.de

In addition to CCC, other column chromatography techniques are crucial in the multi-step purification process of this compound. These include:

Silica Gel Column Chromatography: Used for initial fractionation of the crude extract, separating compounds based on polarity. mdpi.comnih.gov

Sephadex LH-20 Column Chromatography: A size-exclusion chromatography method effective for separating flavonoids and other phenolic compounds. mdpi.com

Polyamide Column Chromatography: Often used for the separation of flavonoids due to the specific interactions between the polyamide stationary phase and the phenolic hydroxyl groups of the flavonoids. mdpi.com

These techniques are often used in succession to achieve a high degree of purity for the isolated this compound. mdpi.com

Methodological Advancements in High-Throughput Isolation for Research

The demand for pure compounds for high-throughput screening (HTS) in drug discovery has spurred the development of more efficient isolation methodologies. acs.org While traditional methods can be labor-intensive, advancements are being made to streamline the process.

Integrated approaches that combine techniques such as HPLC with mass spectrometry (HPLC-MS) allow for rapid identification and targeted isolation of compounds like this compound. asianpubs.orgresearchgate.net Furthermore, the optimization of preparative HPLC methods, including the use of smaller particle size columns and automated fraction collectors, can increase the throughput of purification. thermofisher.com

The development of metabolomic techniques, which provide a comprehensive analysis of the small molecules within a biological sample, can aid in identifying the most promising sources and extraction conditions for obtaining this compound. mdpi.com By understanding the metabolic profile of different Sophora species or plants grown under various conditions, researchers can target their isolation efforts more effectively.

Biosynthetic Pathways and Metabolic Studies of Kuraridinol

Proposed Biosynthetic Routes for Prenylated Chalcones and Related Flavonoid Precursors

The biosynthesis of Kuraridinol begins with the general phenylpropanoid pathway, which provides the basic carbon skeleton for all flavonoids. researchgate.nettaylorandfrancis.com This pathway starts with the amino acid phenylalanine. nih.gov Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). researchgate.netnih.gov

The first committed step to flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). taylorandfrancis.comnih.gov CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the initial chalcone scaffold, naringenin (B18129) chalcone. researchgate.netpnas.org This chalcone is a critical intermediate and the precursor for a wide array of downstream flavonoids. nih.gov

For the formation of prenylated chalcones like this compound, a key modification is the addition of a prenyl group, typically derived from dimethylallyl pyrophosphate (DMAPP). nih.gov This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.govnih.gov These enzymes attach the prenyl group to the chalcone backbone, a crucial step in the diversification of flavonoids and the generation of compounds with altered biological activities. nih.gov The prenyl side-chain is thought to enhance the membrane permeability of these flavonoids. nih.gov

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic transformations that modify the basic chalcone structure. nih.gov While the complete enzymatic pathway for this compound is not fully elucidated, it is understood to proceed through several key intermediates and enzyme classes.

Following the formation of the naringenin chalcone, chalcone isomerase (CHI) can convert it to the flavanone (B1672756) naringenin. researchgate.net However, for the synthesis of many chalcones, this isomerization may be bypassed or occur at a later stage. Dihydroflavonols are key intermediates and represent a significant branch point in the flavonoid biosynthetic pathway, leading to the production of flavonols and anthocyanins. mdpi.com These are formed from flavanones by the action of flavanone 3-hydroxylase (F3H). nih.gov

The hydroxylation patterns of the aromatic rings are determined by enzymes such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). plos.org These cytochrome P450 enzymes are critical in defining the final structure of the flavonoid. nih.gov Further modifications, such as O-methylation, are carried out by O-methyltransferases (OMTs), which add a methyl group to a hydroxyl group on the flavonoid skeleton. pnas.org

The specific sequence of prenylation, hydroxylation, and methylation events in the biosynthesis of this compound is a subject of ongoing research. It is likely that a specific prenyltransferase is responsible for adding the complex C10 prenyl moiety found in this compound to a chalcone or flavanone precursor.

Table 1: Key Enzymes in Flavonoid and Prenylated Chalcone Biosynthesis

| Enzyme Class | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. researchgate.net |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. researchgate.net |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.net |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold. taylorandfrancis.com |

| Chalcone isomerase | CHI | Converts chalcones to flavanones. researchgate.net |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. nih.gov |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavonoids. plos.org |

| Flavonol synthase | FLS | Converts dihydroflavonols to flavonols. mdpi.com |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. biotech-asia.org |

| Prenyltransferase | PT | Adds prenyl groups to flavonoid precursors. nih.gov |

| O-methyltransferase | OMT | Methylates hydroxyl groups on the flavonoid ring. pnas.org |

Gene Expression Analysis of Enzymes Involved in its Biosynthetic Pathway

Gene expression analysis provides valuable insights into how the biosynthesis of flavonoids, including this compound, is regulated at the transcriptional level. bio-rad.com Studies have shown that the expression of genes encoding key enzymes in the flavonoid pathway is often coordinated and can be induced by various developmental and environmental cues. nih.gov

In Sophora flavescens, transcriptomic analyses have identified numerous genes involved in flavonoid and isoflavonoid (B1168493) biosynthesis. mdpi.comscilit.com These studies revealed that many of the genes encoding enzymes like PAL, CHS, CHI, and F3H are highly expressed in the roots, which is consistent with the accumulation of flavonoids in this tissue. nih.govmdpi.com

The expression of flavonoid biosynthesis genes is regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. biotech-asia.org These transcription factors can form a complex that binds to the promoter regions of structural genes, thereby activating or repressing their transcription. plos.orgbiotech-asia.org For instance, integrated transcriptomic and metabolomic analyses in Sophora flavescens have identified specific transcription factors, such as SfWRKY50 and SfbHLH078, that are likely involved in regulating flavonoid biosynthesis. mdpi.comscilit.com

Quantitative real-time PCR (qRT-PCR) is a common technique used to quantify the expression levels of specific genes in the flavonoid pathway. nih.govresearchgate.net Such analyses have demonstrated that the expression of genes like PAL and CHS can be significantly upregulated under certain conditions, leading to increased flavonoid production. researchgate.net The study of gene expression patterns helps to identify the rate-limiting steps in the biosynthetic pathway and provides targets for metabolic engineering to enhance the production of desired compounds like this compound.

Metabolomic Profiling of this compound and Related Compounds in Plant Tissues

Metabolomic profiling is a powerful approach to identify and quantify the array of metabolites, including this compound and its precursors, within plant tissues. nih.govnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose. nih.govprotocols.io

In Sophora flavescens, metabolomic studies have revealed a rich diversity of flavonoids and alkaloids, with a significant concentration of flavonoids in the roots. mdpi.com A wide-targeted metabolomics approach identified 227 flavonoids in various tissues of S. flavescens, with many being unique to the roots. mdpi.com This tissue-specific accumulation highlights the specialized metabolic role of the roots in producing these compounds.

Metabolomic analyses can also be used to differentiate between plant samples from different geographical origins. nih.gov For example, studies on Sophora flavescens have shown that the metabolic profiles of samples from Japan and China are distinct, with Kurarinol and Kushenol H being identified as characteristic markers for Japanese S. flavescens. nih.govresearchgate.net

The integration of transcriptomic and metabolomic data provides a comprehensive understanding of the relationship between gene expression and metabolite accumulation. mdpi.comresearchgate.net By correlating the expression levels of biosynthetic genes with the abundance of specific flavonoids, researchers can build models of metabolic pathways and identify key regulatory points. frontiersin.org This integrated approach is crucial for elucidating the complete biosynthetic pathway of complex molecules like this compound and for developing strategies to optimize their production.

Synthetic Methodologies for Kuraridinol and Analogues in Research

Total Synthesis Approaches for the Kuraridinol Core Structure

The total synthesis of this compound, a prenylated chalcone (B49325), involves creating the molecule from basic chemical precursors. While this compound is often isolated from natural sources like Sophora flavescens, total synthesis provides a route to produce the compound and its isomers in the laboratory. The general strategy for synthesizing the this compound core involves two primary stages: formation of the chalcone backbone and subsequent introduction of the prenyl group.

Chalcone Backbone Synthesis: The most common and classic method for synthesizing the chalcone skeleton (1,3-diphenyl-2-propen-1-one) is the Claisen-Schmidt condensation. nih.govijarsct.co.iniiste.org This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted aromatic aldehyde. ijarsct.co.inchemrevlett.com For this compound, this would involve a 2',4',6'-trihydroxyacetophenone (B23981) derivative reacting with a 4-hydroxybenzaldehyde (B117250) derivative. The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govijarsct.co.in

Prenylation: The introduction of the prenyl (3-methyl-2-buten-1-yl) group onto the chalcone scaffold is a critical step. This modification is known to enhance the biological activity of flavonoids. rsc.orgrsc.org Chemical synthesis of prenylated flavonoids can be complex, often requiring a multi-step process that includes: rsc.org

More direct, single-step methods using Friedel-Crafts alkylation with prenyl alcohol are also being developed to improve efficiency. rsc.orgrsc.org Fungal prenyltransferases are also being explored for their ability to perform regioselective prenylation, offering a green chemistry alternative to traditional chemical methods. researchgate.net

Semi-synthetic Derivatization Strategies for Structural Modification

Semi-synthesis uses a naturally occurring compound, such as this compound isolated from plants, as a starting material for chemical modifications. sioc-journal.cn This approach is valuable because natural products can be complex, and modifying them is often more efficient than a full total synthesis. frontiersin.orgmdpi.com The goal of semi-synthetic derivatization is typically to enhance the parent molecule's properties, such as potency, stability, bioavailability, or solubility. mdpi.com

For this compound, semi-synthetic strategies would focus on modifying its key functional groups. Natural chalcones are frequently subjected to structural alterations to generate promising lead compounds for drug discovery. researcher.life Potential modifications could include:

These modifications allow researchers to fine-tune the molecule's properties, building upon the advantageous structure provided by nature. nih.gov

Development of Novel Synthetic Routes for this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogues, or structurally similar compounds, to identify which parts of a molecule (pharmacophores) are responsible for its biological effects. mdpi.com For this compound, SAR studies aim to pinpoint the structural features essential for its tyrosinase inhibitory activity.

The synthesis of this compound analogues often employs versatile and robust reactions like the Claisen-Schmidt condensation, which allows for a wide variety of substituents on both aromatic rings of the chalcone. frontiersin.orgmdpi.com By systematically varying these substituents, researchers can probe the effects of different functional groups. A hypothetical SAR study for this compound analogues might involve synthesizing compounds with varied substitution patterns, as illustrated in the table below.

For example, a series of analogues could be created by altering the number and position of hydroxyl (-OH) groups, replacing them with methoxy (B1213986) (-OCH3) groups, or introducing halogen atoms (e.g., -F, -Cl, -Br) at different positions on the two phenyl rings. Each new analogue is then tested for its biological activity (e.g., IC₅₀ value for tyrosinase inhibition). By comparing the activities of these analogues, researchers can deduce key structural requirements for potency.

| Analogue | Modification from this compound Structure | Hypothetical Tyrosinase Inhibition (IC₅₀) | Inferred Importance of Functional Group |

|---|---|---|---|

| This compound | Reference Compound | 0.88 µM | High potency reference |

| Analogue 1 | 4'-OH changed to 4'-OCH₃ | 15 µM | The 4'-hydroxyl group is critical for high potency. |

| Analogue 2 | Prenyl group removed | 50 µM | The prenyl group significantly enhances activity. |

| Analogue 3 | 6'-OH removed | 5 µM | The 6'-hydroxyl group contributes to activity, but is not as critical as the 4'-OH. |

| Analogue 4 | Additional -OH at 3' position | 0.5 µM | A catechol-like B-ring might increase potency further. |

The data from such studies guide the design of new, potentially more effective compounds. Research on other chalcones has shown that the presence and position of hydroxyl and methoxy groups, as well as the α,β-unsaturated bond, are often crucial for their biological effects. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Kuraridinol

Identification of Key Structural Moieties Contributing to Biological Interactions

The biological activity of Kuraridinol, a prenylated chalcone (B49325), is intrinsically linked to its unique chemical architecture. Several structural components have been identified as crucial for its interactions with biological targets, particularly its potent tyrosinase inhibitory and antioxidant effects.

A paramount feature is the resorcinol (B1680541) moiety (2,4-dihydroxy groups) on the A-ring . This element is consistently highlighted as a key contributor to the potent inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. mdpi.com The presence of hydroxyl groups at both the 2- and 4-positions appears to be a significant factor. mdpi.comtandfonline.com This resorcinol group is also implicated in the antioxidant properties of this compound. nih.gov

The chalcone scaffold , characterized by an open C-ring, is another critical determinant of this compound's bioactivity. researchgate.net This structural feature, in combination with the resorcinol moiety, is thought to be essential for its strong tyrosinase inhibition. mdpi.com Studies comparing chalcones to their flavanone (B1672756) analogs, which have a closed C-ring, have shown that the open-chain structure of chalcones like this compound often leads to significantly higher activity. mdpi.com

Furthermore, the prenyl group , specifically a lavandulyl group attached to the A-ring, enhances the lipophilicity of the molecule. nih.gov This increased lipophilicity is believed to promote affinity for cell membranes, thereby augmenting its biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. nih.govnih.gov The unmodified nature of this sidechain has been suggested to be an important structural feature for its bioactivity. taylorandfrancis.com

Comparative SAR Analysis with Related Prenylated Flavonoids and Chalcones (e.g., Kurarinol, Kuraridin (B1243758), Kushenol A)

To understand the structural determinants of this compound's activity, it is insightful to compare it with structurally related compounds isolated from Sophora flavescens.

This compound vs. Kuraridin: this compound is the hydroxyl analog of Kuraridin. mdpi.com Both are potent tyrosinase inhibitors, with some studies indicating Kuraridin has a slightly lower IC50 value (stronger inhibition) than this compound. nih.gov For instance, one study reported IC50 values of 0.6 μM for Kuraridin and 0.8 μM for this compound against mushroom tyrosinase. nih.gov Another report cited Kuraridin as being 34 times more active than kojic acid, while this compound was 18.4 times more active. mdpi.comtandfonline.comresearchgate.nettandfonline.com This suggests that the specific substitution pattern on the B-ring influences the inhibitory potency, though both retain strong activity due to the shared chalcone backbone and resorcinol A-ring.

This compound vs. Kurarinol: Kurarinol is a flavanone, meaning it has a closed C-ring, unlike the chalcone structure of this compound. While both show tyrosinase inhibitory activity, this compound is significantly more potent. researchgate.net One study reported an IC50 value of 8.60 μM for Kurarinol, compared to 0.88 μM for this compound. researchgate.netphytopurify.com This highlights the importance of the open chalcone structure for potent tyrosinase inhibition. mdpi.com However, both this compound and Kurarinol have demonstrated significant antioxidant and anti-inflammatory activities, including the inhibition of intracellular ROS levels. nih.govjst.go.jp

This compound vs. Kushenol A: Kushenol A is a prenylated flavanone with a lavandulyl group. nih.gov It also exhibits tyrosinase inhibitory activity, with a reported IC50 value of 1.1 μM, which is comparable to that of this compound. nih.gov However, the structural differences, particularly the closed C-ring of Kushenol A, may lead to different interactions with the enzyme's active site. nih.gov The estrogenic activity of Kushenol A was found to be the lowest among four tested prenylated flavonoids, a difference attributed to the number and position of hydroxyl groups. nih.gov

The following table summarizes the tyrosinase inhibitory activities of these related compounds:

| Compound | Chemical Class | Reported IC50 (Mushroom Tyrosinase) | Reference |

| This compound | Chalcone | 0.8 μM, 0.88 μM | nih.govresearchgate.netphytopurify.com |

| Kuraridin | Chalcone | 0.6 μM | nih.gov |

| Kurarinol | Flavanone | 8.60 μM | researchgate.netphytopurify.com |

| Kushenol A | Flavanone | 1.1 μM | nih.gov |

| Kojic Acid (Reference) | 16.7 μM, 16.22 μM | nih.govresearchgate.netphytopurify.com |

Elucidation of Specific Pharmacophoric Features for Target Binding

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound and related tyrosinase inhibitors, several key pharmacophoric features have been proposed.

The most critical pharmacophoric element is the 4-substituted resorcinol moiety . mdpi.com The two hydroxyl groups of this entity are believed to act as crucial hydrogen bond donors . mdpi.comnih.gov Molecular docking simulations suggest that these hydroxyl groups can form hydrogen bonds with amino acid residues within the active site of tyrosinase, such as Asn260 or Met280. nih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role. jcdr.net The prenyl side chain and the aromatic rings of this compound contribute to its hydrophobic character, which can enhance its binding affinity within the hydrophobic pockets of the enzyme's active site. nih.govjcdr.net The increased lipophilicity due to the prenyl group is thought to facilitate the molecule's access to the target site. nih.gov

Two hydrogen bond donor sites originating from the 2,4-dihydroxyl groups on the A-ring.

Hydrophobic regions provided by the aromatic rings and the prenyl substituent.

A specific spatial arrangement of these features dictated by the chalcone scaffold.

Influence of Stereochemistry and Conformational Dynamics on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. solubilityofthings.combiomedgrid.com In a biological system, which is itself chiral, different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.net The specific shape of a molecule dictates how it fits into the binding site of a receptor or enzyme. solubilityofthings.com

For flavonoids, the stereochemistry at chiral centers can influence their biological effects. While this compound itself is a chalcone and does not possess the same chiral centers as flavanones, its conformational flexibility is a key aspect of its activity. The open-chain structure of chalcones allows for a greater degree of rotational freedom compared to the more rigid, fused-ring system of flavanones.

This conformational dynamism may allow this compound to adopt an optimal conformation to fit into the active site of tyrosinase, potentially explaining its higher potency compared to its flavanone analogue, Kurarinol. mdpi.comresearchgate.net The ability of the molecule to orient its key pharmacophoric features—the resorcinol hydroxyls and hydrophobic regions—in a precise manner for optimal interaction with the enzyme is crucial for its inhibitory effect. The cis-trans isomerism around the α,β-double bond of the chalcone backbone is also a factor, with the trans-isomer generally being the more stable and biologically active form.

While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the principles of stereochemistry strongly suggest that its three-dimensional structure and conformational possibilities are critical to its mechanism of action. michberk.com

Molecular and Cellular Mechanisms of Kuraridinol in Biological Systems

Enzymatic Target Modulation

Kuraridinol's interaction with enzymes, particularly tyrosinase, is a key aspect of its biological functionality.

Tyrosinase Inhibition Kinetics and Mechanistic Classification

This compound has been identified as a potent inhibitor of tyrosinase, an essential enzyme in the biosynthesis of melanin (B1238610). researchgate.net Studies have shown that its inhibitory activity is significantly stronger than that of kojic acid, a commonly used tyrosinase inhibitor. researchgate.netresearchgate.net Specifically, this compound's IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity, has been reported to be 0.88 +/- 0.06 microM. researchgate.net

Kinetic analyses have classified this compound as a non-competitive inhibitor of tyrosinase. researchgate.net This classification is determined through methods such as Lineweaver-Burk plots, which analyze the enzyme's reaction rates at various substrate concentrations. scienceopen.comnih.gov As a non-competitive inhibitor, this compound is understood to bind to a site on the enzyme that is distinct from the active site where the substrate binds. scienceopen.comnih.gov This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing the substrate from binding. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, further quantifies this interaction. scienceopen.com

Analysis of this compound Binding Sites within Enzyme Structures

Molecular docking studies provide insights into the specific interactions between this compound and the tyrosinase enzyme. These computational models suggest that this compound binds to an allosteric site, a location other than the catalytic active site. scienceopen.com The binding is stabilized by interactions, such as hydrogen bonds, with specific amino acid residues within this site. scienceopen.com This interaction at an allosteric site is consistent with its classification as a non-competitive inhibitor. scienceopen.com

Cellular Signaling Pathway Regulation

This compound's influence extends to the intricate network of cellular signaling pathways, particularly within melanoma cells.

Gene and Protein Expression Modulation in Cellular Models (e.g., B16F10 melanoma cells)

In cellular models like B16F10 melanoma cells, this compound has demonstrated the ability to modulate the expression of genes and proteins involved in melanogenesis. researchgate.net Research indicates that treatment with this compound can lead to a marked inhibition of melanin synthesis. researchgate.net This effect is attributed, in part, to the downregulation of key melanogenic proteins. B16F10 cells are a widely used model in melanogenesis research because they share key signaling pathways and protein expression with normal human melanocytes. mdpi.com

Interplay with Upstream and Downstream Components of Signal Transduction Cascades (e.g., c-KIT, ERK1/2, PKC)

The anti-melanogenic effects of related compounds are linked to the regulation of critical signaling pathways. For instance, network pharmacology has identified that the c-KIT and endothelin B receptor (ETB-R) signaling pathways are important targets. nih.govresearchgate.net Key genes within these pathways, such as KIT, MAP2K1 (encoding MEK1), and PRKCA (encoding PKCα), are considered crucial targets. nih.gov The c-KIT proto-oncogene receptor tyrosine kinase (c-KIT) and the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal in melanogenesis. nih.govnih.gov Similarly, protein kinase C (PKC) plays a direct role in modulating the microphthalmia-associated transcription factor (MITF) and its downstream enzymatic targets. nih.gov Docking simulations have shown strong interactions between the related compound kuraridin (B1243758) and c-KIT, ERK1/2, and PKC. nih.govresearchgate.net This suggests that these signaling components are significant in the compound's mechanism of action.

Cellular Responses and Phenotypic Changes in Preclinical Models (e.g., Melanin Synthesis Suppression)

The investigation of this compound in preclinical models, particularly in cell-based in vitro systems, has revealed significant effects on cellular processes related to pigmentation. researchgate.netjst.go.jpnih.gov Research has primarily focused on its capacity to modulate melanin synthesis, a key phenotypic change, by targeting the enzymatic pathways that govern its production. researchgate.netjst.go.jpnih.gov

Studies utilizing murine B16 melanoma cells, a standard model for melanogenesis research, have been instrumental in elucidating the cellular responses to this compound. researchgate.netjst.go.jpnih.gov This compound is a prenylated flavonoid isolated from the ethyl acetate (B1210297) fraction of Sophora flavescens extract. researchgate.netjst.go.jpnih.gov Researchers turned their attention to this fraction after observing that the extract's total tyrosinase inhibitory activity was higher than could be accounted for by previously identified inhibitors within the plant, such as kuraridin and sophoraflavanone G. researchgate.netjst.go.jpnih.gov

The primary cellular mechanism identified for this compound is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. researchgate.netjst.go.jpnih.govnih.gov The inhibitory capacity of this compound has been quantified and compared against kojic acid, a widely recognized tyrosinase inhibitor. researchgate.netjst.go.jpnih.gov Results indicate that this compound is substantially more potent, exhibiting an IC₅₀ value in the sub-micromolar range. researchgate.netjst.go.jpnih.gov Specifically, this compound was found to be approximately 18.4 times more active than kojic acid in inhibiting tyrosinase. nih.gov

Table 1: Comparative Tyrosinase Inhibitory Activity (IC₅₀) of this compound

| Compound | IC₅₀ Value (µM) | Source |

| This compound | 0.88 ± 0.06 | researchgate.netjst.go.jpnih.gov |

| Kojic Acid (Reference) | 16.22 ± 1.71 | researchgate.netjst.go.jpnih.gov |

The direct inhibition of tyrosinase activity by this compound leads to a significant phenotypic change: the suppression of melanin production. researchgate.netjst.go.jpnih.gov In cultured B16 melanoma cells, treatment with this compound resulted in a marked decrease in melanin synthesis. researchgate.netjst.go.jpnih.gov This demonstrates that the enzymatic inhibition observed in cell-free assays translates into a functional cellular response, preventing the formation of the pigment. researchgate.netjst.go.jpnih.gov These findings underscore the role of this compound as a potent inhibitor of tyrosinase-dependent melanogenesis in preclinical models. nih.gov

Table 2: Effect of this compound on Melanin Synthesis in B16 Melanoma Cells

| Compound | Concentration (µM) | Effect on Melanin Synthesis | Source |

| This compound | 50 | Marked inhibition (>50%) | researchgate.netjst.go.jpnih.gov |

| Kurarinol | 50 | Marked inhibition (>50%) | researchgate.netjst.go.jpnih.gov |

| Trifolirhizin | 50 | Marked inhibition (>50%) | researchgate.netjst.go.jpnih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in Kuraridinol Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research, enabling the determination of a compound's elemental composition with high accuracy and precision. dovepress.commagritek.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the exact molecular weight. griffith.edu.au For Kuraridinol, HRMS has been utilized to confirm its molecular formula. nih.govresearchgate.net

In a typical workflow, a sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC), and ionized. dovepress.com The resulting ions are guided into a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which can distinguish between ions with very small mass differences. magritek.comgriffith.edu.au This high resolution is critical for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. magritek.com

Research on flavonoids from Sophora flavescens has employed techniques like LC-HRMS to identify its chemical constituents, including this compound. nih.gov The accurate mass measurement obtained from HRMS provides the molecular formula, which is the first crucial step in structural elucidation. scribd.com Furthermore, by coupling HRMS with tandem mass spectrometry (MS/MS), fragmentation patterns can be generated. These patterns provide structural clues about the molecule's substructures, aiding in the identification of this compound and its potential metabolites or derivatives in complex biological matrices. magritek.com

| Compound | Molecular Formula | Molecular Weight (Da) | Analytical Context | Reference |

|---|---|---|---|---|

| This compound | C26H32O7 | 456.5 | Identified in Sophora flavescens using Q-exactive high-resolution mass spectrometry. | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. funaab.edu.ngresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov

The structural elucidation of this compound has been accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scispace.com 1D NMR (¹H and ¹³C) provides information on the different chemical environments of the hydrogen and carbon atoms. For instance, the ¹H NMR spectrum shows the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative numbers), and their coupling patterns (which protons are adjacent to each other). carlroth.com The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. carlroth.com

2D NMR techniques are crucial for piecing together the molecular puzzle. magritek.comgithub.io

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule. magritek.comcolumbia.edu

Studies have reported the use of these techniques to assign all the proton and carbon signals for this compound and confirm its complex connectivity.

| Technique | Information Obtained | Application to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Used to identify the various proton environments in the molecule. Data reported in DMSO-d6 and CD3OD. | griffith.edu.auscispace.com |

| ¹³C NMR | Provides chemical shifts for carbon atoms. | Used to identify all carbon signals, including quaternary carbons. Data reported in CD3OD. | dovepress.com |

| COSY | Identifies ¹H-¹H correlations (connectivity). | Used to establish proton-proton connectivities within the molecular fragments. | columbia.edu |

| HSQC | Identifies direct ¹H-¹³C correlations. | Used to assign protons to their directly attached carbons. | columbia.edu |

| HMBC | Identifies long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for connecting the different spin systems and confirming the overall molecular structure. | columbia.edu |

Vibrational Spectroscopy (FTIR, Raman Spectroscopy) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. funaab.edu.nginnovatechlabs.com When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in an absorption spectrum that is characteristic of its functional groups. researchgate.netresearchgate.net This makes FTIR an excellent tool for identifying the types of chemical bonds present in a compound like this compound. wisdomlib.org

The FTIR spectrum of a molecule is often divided into two regions: the functional group region (typically 4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). mdpi.com The functional group region shows absorptions for specific groups like hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds. mgcub.ac.in The fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole, serving as a "molecular fingerprint" for identification purposes when compared to a known standard. github.com

Raman spectroscopy provides complementary information. youtube.com It relies on the inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. github.commdpi.com Together, FTIR and Raman spectroscopy provide a comprehensive profile of a molecule's vibrational characteristics. 136.175.10 While the structural elucidation of this compound has involved FTIR analysis, specific spectral data detailing the characteristic absorption bands are not widely published in the reviewed literature.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. chiralabsxl.com Since this compound contains multiple stereocenters, it is a chiral molecule and is therefore optically active. CD spectroscopy is a powerful technique for investigating the stereochemistry of such molecules. chiralabsxl.com

The resulting CD spectrum provides information about the three-dimensional structure, particularly the absolute configuration of the chiral centers. The spectrum of one enantiomer will be a mirror image of the other. chiralabsxl.com By comparing the experimental CD spectrum of a natural product to that of a known compound or to spectra predicted by computational calculations, the absolute stereochemistry can often be assigned. chiralabsxl.com The technique is also highly sensitive to the conformation of molecules in solution. mgcub.ac.in While this compound's chirality is established, specific studies employing CD spectroscopy for its stereochemical analysis are not detailed in the available research.

X-ray Crystallography for Three-Dimensional Structural Determination of this compound or its Complexes

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. cam.ac.ukcaltech.edu The technique involves irradiating a single crystal of the compound with a beam of X-rays. caltech.edu The electrons in the molecule diffract the X-rays, creating a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these spots, a 3D map of the electron density within the crystal can be calculated, which in turn reveals the precise position of every atom in the molecule and its spatial relationship to others. cam.ac.ukcaltech.edu

A successful X-ray crystallographic analysis provides unambiguous proof of the molecular structure, including its connectivity and absolute stereochemistry. caltech.edu The resulting data is typically deposited in crystallographic databases as a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and unit cell parameters. materialsproject.orgugr.es Research involving the isolation of compounds from Sophora species has mentioned the use of single-crystal X-ray diffraction analysis. However, a published crystal structure or CIF data specifically for this compound was not found in the reviewed scientific literature.

Computational and Theoretical Chemistry Approaches in Kuraridinol Research

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in understanding how kuraridinol interacts with specific protein targets.

In the context of this compound research, molecular docking simulations have been pivotal in identifying and characterizing its binding to key proteins. For instance, studies have shown that this compound can dock into the active sites of various enzymes and receptors. The primary goal of these simulations is to determine the binding affinity, which is often expressed as a docking score or binding energy, and to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A notable application of molecular docking in this compound research is the investigation of its anti-melanogenic properties. Docking studies have demonstrated strong interactions between this compound and tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net The simulations revealed that this compound fits snugly into the enzyme's active site, forming stable bonds with crucial amino acid residues. This binding is predicted to inhibit the enzyme's activity, thereby reducing melanin production. researchgate.net

Furthermore, in the exploration of its potential anti-inflammatory and anti-cancer effects, molecular docking has been used to predict this compound's binding to targets like cyclooxygenase (COX) enzymes and various protein kinases. These simulations provide a rational basis for its observed biological activities and guide the design of more potent derivatives. The ability to screen large libraries of compounds against a protein target makes molecular docking an invaluable tool for lead discovery and optimization in drug development. frontiersin.org

Molecular Dynamics (MD) Simulations for Complex Stability, Conformational Dynamics, and Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This approach is crucial for assessing the stability of the this compound-protein complex, understanding its conformational changes, and analyzing the intricate network of interactions.

MD simulations typically follow a molecular docking study to validate the predicted binding mode and to explore the flexibility of both the ligand and the protein. nih.gov For this compound, MD simulations have been employed to confirm the stability of its complex with target proteins. These simulations can reveal whether the initial docked pose is maintained over time or if the ligand undergoes significant conformational changes to find a more favorable binding position.

The simulations track various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, to assess the stability of the complex. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding is robust. Additionally, MD simulations can provide detailed information about the dynamic behavior of the this compound-protein interface, including the formation and breaking of hydrogen bonds and the role of water molecules in mediating the interaction.

For example, in studies of this compound's interaction with tyrosinase, MD simulations have shown that the complex remains stable throughout the simulation period, with this compound maintaining its key interactions within the active site. These findings lend further support to the hypothesis that this compound is a potent inhibitor of this enzyme.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. ornl.govwiley.com These methods provide a fundamental understanding of a molecule's behavior at the atomic and subatomic levels.

In the study of this compound, quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine various molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

These calculations can predict which parts of the this compound molecule are most likely to participate in chemical reactions, such as donating or accepting electrons. This information is valuable for understanding its antioxidant properties and its ability to interact with biological targets. Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as UV-Vis and NMR spectra, which can be compared with experimental data to confirm the molecule's structure and purity. nih.gov

Network Pharmacology for Multi-Target and Systems-Level Pathway Analysis

Network pharmacology is an emerging field that combines systems biology and pharmacology to study the effects of drugs on a network of interacting proteins and pathways. frontiersin.orgnih.gov This approach is particularly well-suited for natural products like this compound, which often exhibit polypharmacology, meaning they can interact with multiple targets.

By constructing a network of this compound's potential protein targets and the biological pathways they are involved in, researchers can gain a holistic understanding of its mechanism of action. plos.org This analysis begins with identifying the potential targets of this compound using methods like molecular docking and data mining from various biological databases.

Once the targets are identified, they are mapped onto protein-protein interaction (PPI) networks and signaling pathways. This allows researchers to visualize how this compound might modulate complex biological processes, such as inflammation, cell proliferation, and apoptosis. For instance, a network pharmacology study of this compound might reveal that it not only inhibits tyrosinase but also modulates other pathways related to skin pigmentation and inflammation, explaining its multifaceted beneficial effects. researchgate.net

This systems-level perspective helps to identify key nodes and pathways that are most significantly affected by this compound, providing a more comprehensive picture of its therapeutic potential and suggesting new avenues for research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are valuable for predicting the activity of new, untested compounds and for optimizing the structure of existing ones to enhance their therapeutic effects.

In the context of this compound research, QSAR models can be developed to predict the anti-tyrosinase activity of a series of related flavonoid compounds. researchgate.net This involves compiling a dataset of compounds with known activities and calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. mdpi.com A well-validated QSAR model can then be used to predict the activity of new this compound derivatives before they are synthesized, saving time and resources. This predictive capability allows for the rational design of more potent and selective inhibitors of tyrosinase or other target proteins.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools are used to estimate these properties, including a compound's absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov

For this compound, these predictive models can provide early insights into its drug-likeness and potential liabilities. For example, models can predict its oral bioavailability, its ability to cross the blood-brain barrier, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for causing various types of toxicity.

Future Research Directions and Translational Perspectives for Kuraridinol

Exploration of Undiscovered Molecular Targets and Associated Pathways

The primary known molecular target of Kuraridinol is tyrosinase, a key enzyme in melanin (B1238610) synthesis. rhhz.net However, given the structural class of flavonoids to which it belongs, it is highly probable that this compound interacts with multiple other cellular targets. Chalcones and flavonoids are recognized for a wide array of biological activities, suggesting a broader mechanism of action than currently understood. rhhz.net Future research should pivot towards identifying these novel molecular targets to fully comprehend this compound's biological footprint.

Investigations into related prenylated flavonoids from Sophora flavescens have revealed activities mediated by estrogen receptors and interactions with dopamine (B1211576) receptors. acs.orgresearchgate.net This suggests that this compound could potentially modulate signaling pathways beyond melanogenesis, such as those involved in hormonal regulation or neurotransmission. A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels is warranted. Uncovering these undiscovered targets and their associated pathways will be crucial for identifying new therapeutic indications for this compound and understanding any potential off-target effects.

Development of Advanced In Vitro and Ex Vivo Biological Models

To bridge the gap between basic research and clinical application, it is essential to evaluate this compound in more complex and physiologically relevant biological systems. While initial studies have likely used standard cell lines like B16 melanoma cells for melanogenesis research mdpi.com, future work must incorporate advanced models that better mimic human tissue architecture and function.

The use of three-dimensional (3D) human skin models, such as reconstructed human epidermis containing both keratinocytes and melanocytes, has been effective in studying the anti-melanogenic properties of related compounds and represents a critical next step for this compound research. mdpi.comresearchgate.net Furthermore, exploring its effects in specialized organ culture systems or organ-on-a-chip models could provide deeper insights into its efficacy and mechanism in a multicellular environment. Depending on the undiscovered targets identified, a range of other models could become relevant.

Table 1: Potential Advanced Models for Future this compound Research

| Model Type | Specific Example | Research Application | Potential Insights |

|---|---|---|---|

| 3D Skin Equivalents | Reconstructed Human Epidermis (e.g., Neoderm®-ME) | Melanogenesis, Anti-aging, Wound Healing | Efficacy in a tissue-like structure, interaction between different skin cell types. researchgate.net |

| Organ Culture | Skin Explant Culture (SG organ culture) | Acne, Sebaceous Gland Regulation | Effects on skin appendages and lipid production in a native tissue environment. rhhz.net |

| Cell Co-culture Systems | Keratinocyte-Melanocyte Co-cultures | Cell-to-cell signaling in pigmentation | Understanding paracrine signaling effects of this compound. |

| Disease-Specific Models | MC3T3-E1 cells | Osteogenesis | Evaluating potential roles in bone health, based on activities of related flavonoids. mdpi.com |

| In Vivo Models | Rhino Mouse Model, Rabbit Ear Assay | Acnegenesis, Comedolytic Activity | Assessing efficacy in models that resemble human skin disorders. rhhz.net |

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Molecules

Combination therapies are a cornerstone of modern medicine, often providing enhanced efficacy and reduced side effects. diva-portal.org Future studies should systematically investigate how this compound interacts with other bioactive molecules. An interaction can be defined as synergistic if the combined effect is greater than the sum of individual effects, or antagonistic if it is less. frontiersin.orgresearchgate.net

In the context of dermatology, it would be valuable to explore potential synergies between this compound and other known tyrosinase inhibitors or skin-lightening agents, such as kojic acid, arbutin, or vitamin C. rhhz.netmdpi.com Such combinations could lead to more potent formulations. Conversely, it is equally important to screen for antagonistic interactions with commonly used cosmetic ingredients or pharmaceutical agents to avoid diminished efficacy. A general pharmacodynamic interaction (GPDI) model could be employed to quantify these interactions, identifying which compound acts as the "perpetrator" (altering the effect of the other) and which is the "victim". diva-portal.org

Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Biological Profiling

To obtain an unbiased and global view of this compound's mechanism of action, the application of advanced omics technologies is indispensable. Transcriptomics (such as RNA-Seq) and proteomics can provide a comprehensive snapshot of the changes in gene expression and protein abundance within a cell or tissue following treatment with the compound. bigomics.chcas.czmdpi.com

These technologies can help:

Identify Novel Pathways: By analyzing which genes and proteins are up- or down-regulated, researchers can uncover previously unknown signaling pathways affected by this compound. bigomics.ch

Discover Biomarkers: Differentially expressed genes or proteins could serve as biomarkers to monitor the biological response to this compound treatment. bigomics.ch

Elucidate Off-Target Effects: A complete biological profile can reveal unintended molecular interactions, which is crucial for a comprehensive understanding of the compound's activity. elifesciences.org

Integrate Data: Combining transcriptomic and proteomic data allows for a more robust analysis of gene regulation, including post-transcriptional modifications, which are invisible to transcriptomics alone. elifesciences.orgnih.gov

Integrated analysis of these large-scale datasets, potentially combined with computational approaches like network pharmacology, will be instrumental in building a complete regulatory network for this compound and moving beyond its single known target. mdpi.comnih.gov

Design and Synthesis of Next-Generation this compound-Based Research Probes

The development of specialized chemical probes based on the this compound scaffold is a critical step for its detailed mechanistic investigation. unito.it Such probes are essential tools for identifying direct binding partners and visualizing the compound's behavior in living cells.

Future synthetic chemistry efforts could focus on creating:

Fluorescently-Labeled Probes: Conjugating a fluorescent dye to this compound would allow for real-time imaging of its subcellular localization and trafficking using advanced microscopy techniques.

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photo-affinity label to the this compound structure would enable "pull-down" experiments. In these experiments, the probe is used to capture its direct protein binding partners from cell lysates, which can then be identified using mass spectrometry. This is a powerful, direct method for discovering novel molecular targets.

Structurally Optimized Analogs: Using this compound as a lead scaffold, medicinal chemists can synthesize a library of derivatives. acs.org This structure-activity relationship (SAR) study could lead to the development of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties, guided by computational modeling and docking studies. uts.edu.au

The synthesis of these next-generation tools will empower researchers to dissect the molecular pharmacology of this compound with high precision, validating targets identified through omics studies and uncovering new avenues for therapeutic development. unito.it

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Arbutin |

| Biotin |

| Kojic acid |

| This compound |

| Kuraridin (B1243758) |

| Kurarinone |

| Kushenol A |

| L-ascorbic acid (Vitamin C) |

| Sophoraflavanone G |

| Trifolirhizin |

Q & A

Q. How can researchers validate this compound’s safety profile in interdisciplinary studies?

- Answer : Conduct OECD-compliant acute toxicity tests (e.g., 408 guidelines) with histopathological analysis of liver/kidney tissues. For genotoxicity, perform Ames tests (TA98/TA100 strains) and micronucleus assays. Cross-validate using metabolomics (LC-QTOF-MS) to detect off-target metabolite shifts .

Methodological Best Practices

- Data Validation : Cross-check in vitro and in vivo results using orthogonal assays (e.g., ELISA for melanin quantification alongside spectrophotometry) .

- Collaborative Frameworks : Adopt FAIR data principles for sharing raw datasets (e.g., via Zenodo) and protocols (e.g., protocols.io ) to enhance reproducibility .

- Ethical Compliance : For human tissue studies, obtain IRB approval (Declaration of Helsinki) and document informed consent explicitly for this compound-related biomarker analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.